molecular formula C10H11NO3 B1343379 Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate CAS No. 847948-99-6

Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate

Cat. No. B1343379
M. Wt: 193.2 g/mol
InChI Key: KNRJDTPGYUJTDU-UHFFFAOYSA-N
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Description

Facile Synthesis of 2,3-Dihydrobenzofuran Derivatives

The synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids and related analogues has been achieved through an innovative electrochemical process. This method involves the generation of aryl radicals and their subsequent 5-exo cyclization, followed by carboxylation of 2-allyloxybromobenzenes. Methyl 4-tert-butylbenzoate serves as an effective electron-transfer mediator in this reaction, facilitating the synthesis of these compounds .

Molecular Structure Elucidation

The molecular structure of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, a related compound, was determined using a combination of NMR techniques, ESI-MS, FT-IR, and single-crystal X-ray diffraction. This compound was synthesized through a two-step process beginning with 3,5-dihydroxybenzoate and involving a thermal one-pot cyclization with propargyl bromide, followed by base-catalyzed hydrolysis .

Chiral Synthesis and Optical Resolution

Methyl 6,7-dichloro-2,3-dihydrobenzo(b)furan-2-carboxylate was synthesized and its optical isomers were separated. The resolution of the carboxylic acid precursor was efficiently achieved using l-and d-menthyl esters, which were then converted to the enantiomers of the target compound. Additionally, a chiral synthesis approach was employed, yielding high optical purity through acid-catalyzed cyclization of a β-hydroxysulfide derived from optically active glycidyl phenyl sulfide. The optical resolution method proved to be more advantageous for large-scale production due to economic and operational considerations .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate, the synthesis methods and molecular structure elucidation of related compounds suggest that similar analytical techniques could be applied to determine these properties. Techniques such as NMR, ESI-MS, FT-IR, and X-ray diffraction are valuable tools for characterizing the physical and chemical properties of such compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related 2,3-dihydrobenzofuran derivatives indicate that these compounds can participate in various chemical transformations. The electrochemical aryl radical generation and cyclization-carboxylation sequence, as well as the thermal cyclization and base-catalyzed hydrolysis, are key reactions that could potentially be applied to the synthesis of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate. The chiral synthesis and optical resolution techniques also highlight the potential for producing enantiomerically pure forms of these compounds .

Scientific Research Applications

Orthogonal Synthesis and Bioactive Benzofurans

Takabatake et al. (2020) discovered a synthetic route for methyl 2-formylbenzofuran-7-carboxylate, a common intermediate, to efficiently assemble bioactive benzofurans. They employed an artificial intelligence system, SYNSUP, to explore synthetic routes, leading to the novel orthogonal synthesis of various benzofuran derivatives. This study highlights the potential of benzofuran compounds in drug development and the innovative use of AI in organic synthesis Takabatake et al., 2020.

Aminopyrrole Derivatives from Isoxazole

Galenko et al. (2019) developed a synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, demonstrating the versatility of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate derivatives in synthesizing complex heterocyclic structures. This work provides valuable insights into the synthesis of pyrrole-containing products, which are significant in pharmaceutical research Galenko et al., 2019.

Benzofuran-7-carboxamides as PARP-1 Inhibitors

Studies on benzofuran-7-carboxamides revealed their potential as poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, suggesting the therapeutic relevance of benzofuran derivatives in cancer treatment. This research emphasizes the importance of structural variation in optimizing potency and elucidating structure-activity relationships Sunkyung Lee et al., 2012.

Antioxidant Activities of Benzofuran Derivatives

Wenjie Li et al. (2012) isolated novel compounds from Liriope muscari, including derivatives of methyl 7-hydroxy-2,3-dihydrobenzofuran-2-carboxylate, and assessed their in vitro antioxidant activities. This research underscores the potential of benzofuran derivatives in developing antioxidant agents Wenjie Li et al., 2012.

Electrochemical Synthesis of Benzofuran Derivatives

Senboku et al. (2011) reported the electrochemical synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids, demonstrating an innovative approach to synthesizing benzofuran derivatives. This method offers a novel pathway for the synthesis of complex organic compounds, potentially useful in various applications Senboku et al., 2011.

Future Directions

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties . In the future, more effective synthetic routes could be developed to construct 2,3-dihydrobenzofurans and their applications .

properties

IUPAC Name

methyl 7-amino-2,3-dihydro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-4,8H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRJDTPGYUJTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(O1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate

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